molecular formula C32H36N2O6S B3236713 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate CAS No. 1374107-64-8

3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

Cat. No.: B3236713
CAS No.: 1374107-64-8
M. Wt: 576.7 g/mol
InChI Key: BOSARGWAKNCXOI-UHFFFAOYSA-N
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Description

3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a quinoline moiety, a dimethylamino group, and a sulfonate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves several key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a dimethylamino group.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group using tetrahydropyran to form a tetrahydro-2H-pyran-2-yl ether.

    Formation of the Sulfonate Ester: The final step involves the reaction of the hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core or the sulfonate ester, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential pharmacological properties can be explored. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents. The compound could be investigated for similar activities or as a lead compound for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, inhibiting replication or transcription processes. The dimethylamino group could enhance cell membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.

    Sulfonate Esters: Compounds like tosylates and mesylates, which are commonly used as leaving groups in organic synthesis.

    Dimethylamino Substituted Aromatics: Compounds such as dimethylaminobenzaldehyde, which is used in various chemical reactions.

Uniqueness

The uniqueness of 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate lies in its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[3-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O6S/c1-23-7-15-29(16-8-23)41(35,36)39-22-28(40-32-6-4-5-19-37-32)21-38-27-14-18-31-25(20-27)11-17-30(33-31)24-9-12-26(13-10-24)34(2)3/h7-18,20,28,32H,4-6,19,21-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSARGWAKNCXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C)OC5CCCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 2
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3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 3
3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

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